molecular formula C13H19NO3 B1297251 3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005263-01-3

3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1297251
M. Wt: 237.29 g/mol
InChI Key: MQZLINDXEIXGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 37 bonds, 18 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.3 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Chemical Reactivity and Compound Synthesis

3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, as part of the norbornene family, is involved in diverse chemical reactions that lead to the formation of novel compounds. For instance, it participates in reactions with cyclic amines to produce various amido acids and carboximides, demonstrating its versatility in organic synthesis. These reactions are essential for studying the conformational analysis and hydrogen bond characteristics using quantum-chemical calculations (Kas’yan et al., 2006).

Biological Activity

The compound's derivatives exhibit significant biological activities, including microbiological and pharmacological effects. For example, N-substituted amides of this compound and related structures have been prepared and screened for their potential biological activities, demonstrating its importance in the development of new therapeutic agents (Pachuta-Stec et al., 2012).

Material Science and Polymer Research

In material science, derivatives of this compound, such as poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), have been explored for their photoreactive properties. These polymers undergo photo-Fries rearrangement under UV irradiation, leading to significant changes in refractive index and surface properties, making them suitable for optical applications (Griesser et al., 2009).

Corrosion Protection

In the field of industrial chemistry, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been studied for their corrosion-protective properties. These esters have been shown to offer effective protection against acid corrosion of steel, highlighting their potential as protective coatings in industrial applications (Mamedov, 2004).

Catalysis and Chemical Transformations

The compound also plays a crucial role in catalysis and chemical transformations. For instance, its reaction with palladium complexes has been studied in the context of metal-catalyzed addition polymerization, revealing insights into the mechanistic aspects of polymer formation and the influence of functionalized norbornenes (Kang & Sen, 2004).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

properties

IUPAC Name

3-(2-methylpropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-7(2)6-14-12(15)10-8-3-4-9(5-8)11(10)13(16)17/h3-4,7-11H,5-6H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZLINDXEIXGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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